molecular formula C21H25N5O2 B11144314 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide

Cat. No.: B11144314
M. Wt: 379.5 g/mol
InChI Key: BSMQMHAWSKFHGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N- [2- (2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide 3-alkylindoles . Its chemical formula is C13H15IN2O2 . This compound features an indole moiety with an alkyl chain at the 3-position.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves a sequence of reactions. One-pot, three-component protocols have been developed for the synthesis of 1,2,3-trisubstituted indoles, including N-alkylation of indoles . specific details for this compound may require further investigation.

Chemical Reactions Analysis

Reaction Types: The compound may undergo various reactions, including oxidation, reduction, and substitution. Detailed investigations are necessary to elucidate its reactivity.

Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. For example:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) could be used.

    Substitution: Halogenation reactions with iodine or other halogens may occur.

Major Products: The major products formed during these reactions would depend on the specific reaction conditions and substituents present.

Scientific Research Applications

Chemistry:

    Indole Derivatives:

Biology and Medicine: Industry:

    Pharmaceuticals: Investigate its potential as a drug candidate or scaffold for novel compounds.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with molecular targets and signaling pathways.

Comparison with Similar Compounds

While detailed comparisons are beyond the scope of this response, exploring related indole derivatives and their unique features would provide valuable insights.

Properties

Molecular Formula

C21H25N5O2

Molecular Weight

379.5 g/mol

IUPAC Name

N-[2-(5-methoxyindol-1-yl)ethyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C21H25N5O2/c1-28-18-5-6-19-16(14-18)7-12-25(19)13-10-22-20(27)17-4-2-11-26(15-17)21-23-8-3-9-24-21/h3,5-9,12,14,17H,2,4,10-11,13,15H2,1H3,(H,22,27)

InChI Key

BSMQMHAWSKFHGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3CCCN(C3)C4=NC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.